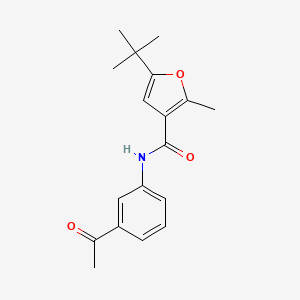

![molecular formula C15H19N3O2S B5800921 N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)

N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide typically involves multi-step organic reactions, starting with the preparation of key intermediates like benzimidazole derivatives, followed by further functionalization with appropriate thioacetamide and cyclopentyl groups. For instance, synthesis methodologies can include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions to achieve the desired structural specificity (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of similar compounds is usually achieved using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the molecular geometry, conformational flexibility, and electronic properties, providing insights into how structural features influence the compound's behavior and interactions (Inkaya et al., 2012).

Chemical Reactions and Properties

Compounds with benzimidazole and thioacetamide functionalities engage in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and radicals. These reactions can lead to the formation of new bonds, introduction of substituents, or transformation into other heterocyclic systems, significantly altering their chemical properties and potential applications (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility in various solvents, and crystalline structure, are determined by their molecular framework. The presence of heteroatoms and the molecular arrangement influence these characteristics, affecting the compound's stability, solubility, and overall physical behavior (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are closely related to the structural elements of the molecule. For instance, the electron-donating or withdrawing nature of substituents like the methoxy group on the benzimidazole ring can modulate the compound's reactivity and interaction with biological targets (Shams et al., 2010).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, a core structure in this compound, have been reported for their antibacterial action againstS. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the targeted microorganisms .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the biochemical pathways of the targeted microorganisms, leading to their growth inhibition .

Result of Action

Benzimidazole derivatives are known to inhibit the growth of targeted microorganisms .

Propriétés

IUPAC Name |

N-cyclopentyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-20-11-6-7-12-13(8-11)18-15(17-12)21-9-14(19)16-10-4-2-3-5-10/h6-8,10H,2-5,9H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNWAXFDKAGKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)

![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)

![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)

![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)